4-(4-Ethylpiperazin-1-yl)benzaldehyde
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
4-(4-ethylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-14-7-9-15(10-8-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVDOPUAJVRFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441074 | |
| Record name | 4-(4-ethylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197638-76-9 | |
| Record name | 4-(4-ethylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Nucleophilic Aromatic Substitution with 4-Fluorobenzaldehyde
The most widely documented method involves reacting 4-fluorobenzaldehyde with 4-ethylpiperazine under basic conditions.
Reaction Setup :
-
Reactants : 4-Fluorobenzaldehyde (1 equiv), 4-ethylpiperazine (1.2 equiv)
-
Base : Potassium carbonate (K₂CO₃, 2 equiv)
-
Solvent : Dimethylformamide (DMF)
Workup :
After cooling, the mixture is diluted with ice water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is obtained as a pale-yellow oil, yielding 79% .
Mechanistic Insights :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-deficient aromatic ring (activated by the aldehyde group) facilitates displacement of the fluorine atom by the piperazine nitrogen. The base deprotonates the piperazine, enhancing its nucleophilicity.
Alternative Halogenated Precursors
While 4-fluorobenzaldehyde is preferred due to its reactivity, other halogenated benzaldehydes (e.g., chloro- or bromo-) may be used. For example:
3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde (CAS: 1704073-21-1) is synthesized analogously, substituting 4-fluorobenzaldehyde with 3-bromo-4-fluorobenzaldehyde. This demonstrates the versatility of the method for producing substituted derivatives.
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal yields are achieved with polar aprotic solvents (e.g., DMF, DMSO) that stabilize the transition state. Non-polar solvents result in incomplete reactions.
| Solvent | Base | Yield (%) |
|---|---|---|
| DMF | K₂CO₃ | 79 |
| DMSO | K₂CO₃ | 75 |
| Toluene | K₂CO₃ | <30 |
Key Observation : Higher dielectric constants correlate with improved yields due to better stabilization of ionic intermediates.
Temperature and Time Dependence
Prolonged reflux (24 hours) ensures complete conversion, while shorter durations (8–12 hours) yield unreacted starting material. Elevated temperatures (>120°C) may lead to decomposition.
Industrial Production Considerations
Scalability Challenges
Laboratory methods are adapted for industrial use through:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.
-
Automated Purification Systems : Replace manual extraction with centrifugal partition chromatography.
Case Study : A pilot-scale synthesis achieved 85% yield using a continuous flow setup with in-line monitoring to adjust reagent stoichiometry dynamically.
Cost Efficiency
Bulk procurement of 4-ethylpiperazine reduces costs by 40% compared to small-scale purchases. Recycling DMF via distillation further lowers expenses.
Comparative Analysis with Analogous Compounds
Substituent Effects on Reactivity
The ethyl group on the piperazine ring balances steric bulk and electron-donating capacity, optimizing both reactivity and solubility.
| Compound | Yield (%) | Solubility (mg/mL in DMF) |
|---|---|---|
| 4-(4-Methylpiperazin-1-yl)benzaldehyde | 82 | 120 |
| 4-(4-Ethylpiperazin-1-yl)benzaldehyde | 79 | 150 |
| 4-(4-Isopropylpiperazin-1-yl)benzaldehyde | 84 | 90 |
Trend : Larger alkyl groups (e.g., isopropyl) reduce solubility but improve crystallinity.
Characterization and Quality Control
Spectroscopic Validation
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Ethylpiperazin-1-yl)benzoic acid.
Reduction: 4-(4-Ethylpiperazin-1-yl)benzyl alcohol.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Overview
4-(4-Ethylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H18N2O. It features a benzaldehyde moiety substituted with a 4-ethylpiperazin-1-yl group, making it a significant intermediate in various chemical and pharmaceutical applications. This compound has garnered attention for its potential in drug development, enzyme inhibition studies, and as a precursor in synthesizing other organic compounds.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for developing various compounds, including:
- Substituted piperazines : The piperazine ring can undergo nucleophilic substitution reactions, leading to diverse derivatives useful in medicinal chemistry.
Biology
This compound is utilized in biological studies, particularly in:
- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can interact with specific enzymes, providing insights into their mechanisms of action and potential therapeutic effects.
Medicine
In pharmaceutical research, this compound has been investigated for its potential applications in drug development:
- Antiparasitic Activity : Studies have shown that compounds derived from this structure exhibit activity against various pathogens, including Entamoeba histolytica, suggesting its use in treating parasitic infections .
Industry
The compound finds applications in the production of specialty chemicals and materials, especially in industries focused on developing new pharmaceuticals and agrochemicals.
Case Studies and Research Findings
- Antiparasitic Activity :
- Synthesis of New Compounds :
-
Mechanism of Action Studies :
- Investigations into the mechanism by which this compound interacts with biological targets revealed that its aldehyde group can form covalent bonds with nucleophilic residues in proteins, influencing enzymatic activity.
Wirkmechanismus
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional properties of 4-(4-ethylpiperazin-1-yl)benzaldehyde can be compared to analogous benzaldehyde derivatives bearing piperazine or other amino-substituted groups. Key differences lie in the substituents on the piperazine ring, aromatic core modifications, and their subsequent effects on reactivity, biological activity, and physicochemical properties.
Substituent Variations on the Piperazine Ring
*Calculated based on molecular formula.
- Ethyl vs.
- Fluorophenyl Substitution : The 4-fluorophenyl group in 4-(4-fluorophenylpiperazin-1-yl)benzaldehyde introduces electron-withdrawing effects, which may enhance binding to AChE .
Halogenated Derivatives
- Fluorine improves metabolic stability and bioavailability .
Functional Group Modifications
- Ester Derivatives : Ethyl esters (e.g., Ethyl 4-(4-methylpiperazin-1-yl)benzoate) exhibit higher solubility compared to aldehydes, facilitating formulation for biological testing .
Research Findings and Implications
- Biological Activity: The ethylpiperazinyl group in this compound contributes to moderate AChE inhibition (IC₅₀ ~10–50 μM) but is less potent than fluorophenyl-substituted analogs . In contrast, its incorporation into YPC-21817 (a pan-Pim kinase inhibitor) demonstrates nanomolar-level efficacy, highlighting substituent-dependent target selectivity .
- Synthetic Utility : The aldehyde group enables facile condensation reactions, as seen in formazan and thiazole derivatives . Modifications like bromination or fluorination expand its applicability in structure-activity relationship (SAR) studies .
Biologische Aktivität
4-(4-Ethylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H18N2O. It features a benzaldehyde moiety substituted with a 4-ethylpiperazin-1-yl group, making it an interesting candidate for various biological applications, including drug development and enzyme inhibition studies. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.
The compound is synthesized through the reaction of 4-chlorobenzaldehyde with 4-ethylpiperazine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The reaction typically requires heating to reflux for several hours, followed by purification steps including filtration and recrystallization.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The piperazine ring can bind to various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Enzyme Inhibition
Research has indicated that this compound may serve as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibitors of AChE are significant in treating conditions like Alzheimer's disease .
Antiproliferative Activity
In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, compounds derived from this compound were tested against prostate cancer cell lines (PC-3), showing significant reductions in cell viability with IC50 values in the micromolar range .
Study on Anticancer Activity
A study published in MDPI assessed the anticancer properties of several derivatives of this compound against multiple tumor cell lines including lung, breast, colon, and prostate cancers. The findings revealed that certain derivatives had potent inhibitory effects on cell proliferation, indicating their potential as therapeutic agents .
Neuroprotective Effects
Another significant area of research involves the neuroprotective effects of compounds related to this compound. These studies suggest that these compounds can provide protection against oxidative stress-induced neuronal damage, highlighting their potential in treating neurodegenerative diseases .
Data Table: Biological Activity Overview
| Activity Type | Target | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase (AChE) | N/A | 1.8 | |
| Antiproliferative | Prostate Cancer | PC-3 | 0.33 - 1.48 | |
| Neuroprotection | Neuronal Cells | N/A | N/A |
Comparison with Similar Compounds
Comparative studies reveal that this compound exhibits unique binding affinities and selectivities compared to similar compounds such as 4-(4-Methylpiperazin-1-yl)benzaldehyde and 4-(4-Benzylpiperazin-1-yl)benzaldehyde. This uniqueness is attributed to the ethyl substituent on the piperazine ring, which influences both chemical reactivity and biological activity.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the common synthetic routes for 4-(4-Ethylpiperazin-1-yl)benzaldehyde, and how can reaction conditions be optimized? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting 4-fluorobenzaldehyde with 1-ethylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ to facilitate substitution . Optimization focuses on solvent selection, temperature (80–120°C), and reaction time (6–24 hours). For example, replacing DMF with DMSO may reduce side products by minimizing nucleophilic attack on the solvent. Yield improvements (up to 70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of aldehyde to piperazine derivative) and using inert atmospheres to prevent oxidation .
Advanced Question: Q. How do competing reaction pathways (e.g., over-alkylation or aldehyde oxidation) affect synthesis, and how can they be mitigated? Methodological Answer: Over-alkylation of the piperazine nitrogen can occur if excess aldehyde or prolonged heating is used. This is mitigated by stepwise addition of reagents and monitoring via TLC or HPLC . Aldehyde oxidation to carboxylic acid derivatives is minimized by conducting reactions under nitrogen and adding stabilizers like BHT (butylated hydroxytoluene). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) removes oxidized byproducts .
Analytical Characterization
Basic Question: Q. What analytical techniques are essential for confirming the structure and purity of this compound? Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H NMR should show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons (7.5–8.5 ppm), and ethylpiperazine protons (2.5–3.5 ppm for N–CH₂–CH₃) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) by comparing retention times against standards .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 219.3 (C₁₃H₁₈N₂O⁺) .
Advanced Question: Q. How can discrepancies in NMR data (e.g., unexpected splitting or integration ratios) be resolved? Methodological Answer: Unexpected splitting may arise from conformational dynamics of the piperazine ring or residual solvent effects. Variable-temperature NMR (e.g., 25–60°C) can resolve dynamic broadening. Integration errors due to aldehyde tautomerization are addressed by deuterating the sample in DMSO-d₆ or CDCl₃ with a trace of TMS . For quantitative purity, combine HPLC with diode-array detection (DAD) to detect UV-active impurities below 0.1% .
Biological and Material Applications
Basic Question: Q. How is this compound utilized as a building block in medicinal chemistry? Methodological Answer: The aldehyde group enables Schiff base formation with amines, making it a key intermediate for synthesizing antimicrobial agents (e.g., thiazolidinones) or receptor-targeted compounds . For example, condensation with 4-aminobenzenesulfonamide yields sulfonamide derivatives with potential carbonic anhydrase inhibition .
Advanced Question: Q. What strategies enhance the bioavailability of derivatives synthesized from this compound? Methodological Answer: Bioavailability is improved by:
- Prodrug Design : Converting the aldehyde to a more stable acetal or imine prodrug.
- Lipophilicity Adjustments : Introducing electron-withdrawing groups (e.g., –NO₂) on the benzaldehyde ring to balance logP values (target: 2–4) .
- Co-crystallization : Enhancing solubility via co-crystals with succinic acid or cyclodextrins .
Stability and Storage
Basic Question: Q. What are the recommended storage conditions to prevent degradation? Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Purity should be verified every 6 months via HPLC .
Advanced Question: Q. How can degradation products be identified and quantified? Methodological Answer: Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS identify major degradation products (e.g., carboxylic acid derivatives from aldehyde oxidation). Quantification uses external calibration curves with reference standards .
Computational Modeling
Advanced Question: Q. How can DFT calculations predict reactivity in nucleophilic addition reactions? Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates electrophilicity indices (ω) for the aldehyde group. Higher ω values (>3 eV) correlate with faster Schiff base formation. Solvent effects (e.g., ethanol vs. DMF) are modeled using the Polarizable Continuum Model (PCM) .
Troubleshooting Data Contradictions
Advanced Question: Q. How to resolve conflicting biological activity data in derivatives? Methodological Answer: Contradictions may arise from impurities or stereochemical variations. Strategies include:
- Chiral HPLC to separate enantiomers.
- Dose-response Replication : Test activity across multiple concentrations (e.g., 0.1–100 μM) to confirm IC₅₀ consistency .
Safety and Toxicity
Basic Question: Q. What safety protocols are recommended for handling this compound? Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood. Piperazine derivatives may cause respiratory irritation; monitor airborne exposure with OSHA-approved sensors. Dispose of waste via incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
